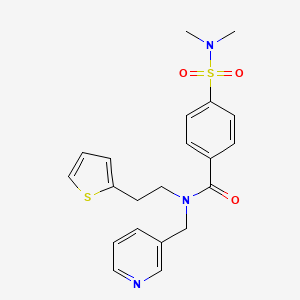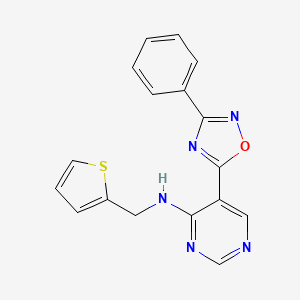
5-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(thiophen-2-ylmethyl)pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(thiophen-2-ylmethyl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C17H13N5OS and its molecular weight is 335.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antioxidant Activity
A study on the synthesis of new derivatives of 1,3,4-oxadiazole tagged thieno[2,3-d]pyrimidine, including compounds similar to the specified chemical structure, demonstrated significant in vitro antioxidant activity. Compounds with electron-donating substituents on the thienopyrimidine ring showed enhanced radical scavenging activity, indicating the potential for these compounds in antioxidant applications (Kotaiah, Harikrishna, Nagaraju, & Venkata Rao, 2012).
Anticancer Evaluation
Another study explored the synthesis and anticancer evaluation of various derivatives, including 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles. The research found that several of these compounds exhibited significant cytotoxicity against multiple human cancer cell lines, with some Mannich bases showing particularly potent activity. This suggests that derivatives of the specified chemical structure may have potential applications in cancer treatment (Megally Abdo & Kamel, 2015).
Antibacterial Activity
Research on oxoethylthio-1,3,4-oxadiazole derivatives, including structures related to the specified compound, demonstrated notable in vitro antibacterial activity. The study indicated that certain synthesized compounds showed high efficacy and more than 90% inhibition at very low concentrations against Mycobacterium tuberculosis, suggesting their potential use as antibacterial agents (Raval, Akhaja, Jaspara, Myangar, & Patel, 2014).
Antifungal Evaluation
A novel series of 1,3,4-oxadiazole derivatives was synthesized and evaluated for antifungal activity against a variety of human pathogenic fungal strains. Compounds within this series exhibited promising antifungal activity, suggesting the potential of such derivatives, including the specified compound, in developing antifungal treatments (Nimbalkar, Tupe, Seijas Vázquez, Khan, Sangshetti, & Nikalje, 2016).
Synthesis and Design for Drug Development
A study on the design, synthesis, and anticancer evaluation of 2-{3-{4-[(5-aryl-1,2,4-oxadiazol-3-yl)methoxy]phenyl}isoxazol-5-yl}-N-(3,4,5-trimethylphenyl)thiazol-4-amine derivatives, which are structurally related to the specified compound, confirmed their potential in drug development. The compounds showed good to moderate activity against various human cancer cell lines, indicating their suitability for further exploration in drug discovery (Yakantham, Sreenivasulu, & Raju, 2019).
Propiedades
IUPAC Name |
5-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(thiophen-2-ylmethyl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5OS/c1-2-5-12(6-3-1)15-21-17(23-22-15)14-10-18-11-20-16(14)19-9-13-7-4-8-24-13/h1-8,10-11H,9H2,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRNVLZRTQSCYCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CN=CN=C3NCC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
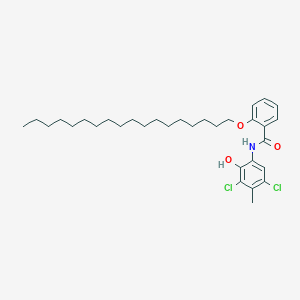
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(dimethylamino)-4-(p-tolyl)-1H-pyrazol-1-yl)acetamide](/img/structure/B2921589.png)


![5-{[(3-nitrophenyl)methyl]sulfanyl}-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2921593.png)

![4-(4-chlorophenyl)-6-(2-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2921600.png)
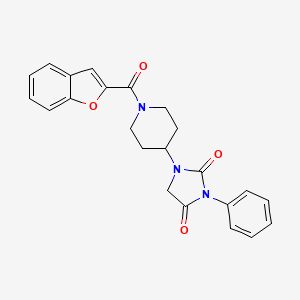

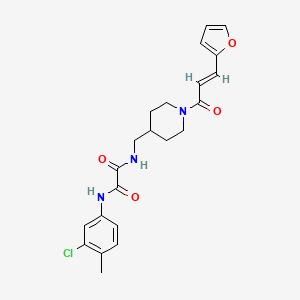
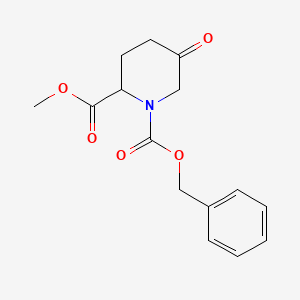

![5-{2-Hydroxy-3-[(3-methoxyphenyl)amino]propyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2921608.png)
